Bromofosfamide is a synthetic compound belonging to the oxazaphosphorine group of anticancer agents. [] It is a structural analog of ifosfamide, another well-known anticancer drug in the same class. [] Bromofosfamide has been primarily studied for its potential as an antitumor agent in preclinical and early clinical settings. []
Several isomers of bromofosfamide exist, including racemic bromofosfamide (+/-)-(R,S)-bromofosfamide and its enantiomerically pure form, (-)-(S)-bromofosfamide (also known as CBM-11). [, ] Research suggests that the (-)-(S)-bromofosfamide enantiomer exhibits superior antitumor activity compared to the racemic mixture and ifosfamide. [, ]
Bromofosfamide is synthesized from phosphorochloridate derivatives and amines, specifically through methods that involve the reaction of phosphorus oxychloride with amino alcohols and chloroethylamines. Its classification as an anticancer agent places it within a broader category of cytotoxic drugs used in chemotherapy .
The synthesis of bromofosfamide involves several steps, often performed in a one-pot reaction to enhance efficiency. A notable synthetic route begins with 3-aminopropanol reacting with phosphorus oxychloride in the presence of triethylamine to form chloroamidophosphate. This intermediate then reacts with 2-chloroethylamine hydrochloride followed by chloroacetyl chloride to yield the desired compound .
Bromofosfamide has a complex molecular structure characterized by its phosphoramide backbone. The chemical formula for bromofosfamide is CHBrNOP.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm the structure and purity of bromofosfamide .
Bromofosfamide undergoes various chemical reactions that are critical for its mechanism of action as an anticancer agent. These reactions include:
The reactivity of bromofosfamide is influenced by its structural components, particularly the presence of the bromine atom which enhances electrophilicity .
The mechanism of action of bromofosfamide primarily involves DNA alkylation. Once administered, it is metabolized into active forms that can bind to DNA, resulting in cross-linking between strands. This cross-linking prevents DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.
Bromofosfamide exhibits several important physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its formulation for therapeutic use .
Bromofosfamide is primarily investigated for its potential applications in oncology as an anticancer drug. Its unique mechanism allows it to target a variety of tumors, making it a candidate for combination therapies alongside other chemotherapeutic agents.
Bromofosfamide, systematically named N,N-bis(2-bromoethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, has the molecular formula C₇H₁₄Br₂N₂O₂P and a molecular weight of 354.02 g/mol. Its core structure consists of a six-membered oxazaphosphorinane ring with two 2-bromoethyl substituents on the nitrogen atom. This distinguishes it from ifosfamide (chloroethyl substituents) and positions it within the nitrogen mustard alkylating agents [1] [5]. The phosphorus atom adopts a tetrahedral geometry, contributing to the molecule’s stereogenicity. Bromofosfamide exists as a racemate or enantiopure compound, with the (S)-(-)-enantiomer demonstrating superior biological activity. The chiral center at phosphorus renders Bromofosfamide optically active, with reported specific rotation values of [α]D = -15.6° (c = 1, CHCl₃) for the (S)-enantiomer [2].
The bromine-for-chlorine substitution significantly alters electronic properties compared to ifosfamide. Bromine’s lower electronegativity (2.96 vs. 3.16 for chlorine) reduces the carbon-halogen bond polarization, while its larger atomic radius increases bond length (C-Br ≈ 1.94 Å vs. C-Cl ≈ 1.79 Å). These differences influence alkylating potential and metabolic stability [1] [3].
Table 1: Fundamental Molecular Characteristics of Bromofosfamide
Property | Value/Description |
---|---|
Systematic IUPAC Name | N,N-bis(2-bromoethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide |
Molecular Formula | C₇H₁₄Br₂N₂O₂P |
Molecular Weight | 354.02 g/mol |
Chiral Center | Phosphorus atom |
Active Enantiomer | (S)-(-)-configuration |
Key Structural Motifs | Oxazaphosphorinane ring; Bis(2-bromoethyl)amino group |
Bromofosfamide is structurally classified as a brominated ifosfamide analog. Its design rationale stems from modifying the chloroethyl groups of established oxazaphosphorines (cyclophosphamide, ifosfamide) to enhance cytotoxicity and overcome metabolic resistance [1] [5]. Key structural comparisons include:
Metabolic activation pathways diverge significantly from classical oxazaphosphorines. While cyclophosphamide and ifosfamide rely predominantly on hepatic Cytochrome P450 (CYP3A4/2B6)-mediated 4-hydroxylation, Bromofosfamide’s activation involves:
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1